Benzamide, N,N'-1,5-naphthalenediylbis-
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Overview
Description
Benzamide, N,N’-1,5-naphthalenediylbis- is a chemical compound with the molecular formula C24H18N2O2. It is a derivative of benzamide, where the benzamide groups are connected through a 1,5-naphthalenediyl linker. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,5-naphthalenediylbis- typically involves the reaction of 1,5-diaminonaphthalene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The general reaction scheme is as follows:
1,5-diaminonaphthalene+2benzoyl chloride→Benzamide, N,N’-1,5-naphthalenediylbis-+2HCl
Industrial Production Methods
In an industrial setting, the production of Benzamide, N,N’-1,5-naphthalenediylbis- can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,5-naphthalenediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylamines .
Scientific Research Applications
Benzamide, N,N’-1,5-naphthalenediylbis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,5-naphthalenediylbis- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Naphthylamines: Compounds containing an amine group attached to a naphthalene ring.
Quinones: Oxidized derivatives of aromatic compounds with a quinone structure.
Uniqueness
Benzamide, N,N’-1,5-naphthalenediylbis- is unique due to its specific structure, which combines the properties of benzamide and naphthalene. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
153250-58-9 |
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Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(5-benzamidonaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-7-14-20-19(21)13-8-16-22(20)26-24(28)18-11-5-2-6-12-18/h1-16H,(H,25,27)(H,26,28) |
InChI Key |
SFJUBBVCCFTYMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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